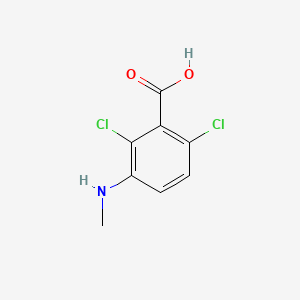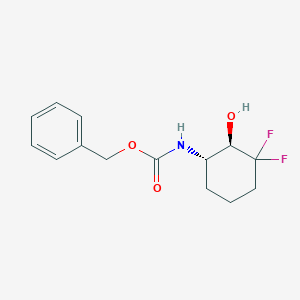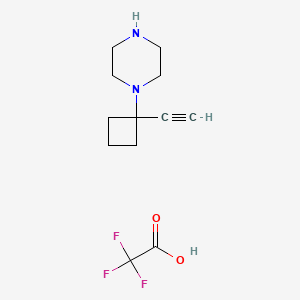
1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid is a chemical compound that has garnered significant interest due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclobutyl ring, further connected to a piperazine moiety. The trifluoroacetic acid component adds to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid involves several steps. One common method includes the reaction of 1-ethynylcyclobutanol with piperazine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield. Industrial production methods may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid, bases such as sodium hydroxide, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid can be compared with other similar compounds, such as:
1-(1-Ethynylcyclopropyl)piperazine: This compound has a similar structure but with a cyclopropyl ring instead of a cyclobutyl ring, leading to different chemical and biological properties.
1-(1-Ethynylcyclohexyl)piperazine: The cyclohexyl ring in this compound provides increased steric bulk, affecting its reactivity and interactions.
1-(1-Ethynylcyclobutyl)piperidine: Replacing the piperazine moiety with piperidine alters the compound’s pharmacological profile.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17F3N2O2 |
|---|---|
Molekulargewicht |
278.27 g/mol |
IUPAC-Name |
1-(1-ethynylcyclobutyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2.C2HF3O2/c1-2-10(4-3-5-10)12-8-6-11-7-9-12;3-2(4,5)1(6)7/h1,11H,3-9H2;(H,6,7) |
InChI-Schlüssel |
LRRGCYASKSJLJB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCC1)N2CCNCC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



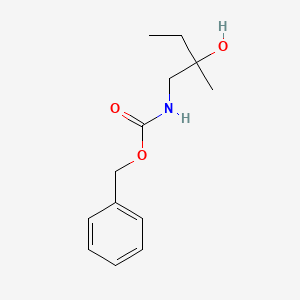
![1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13492529.png)
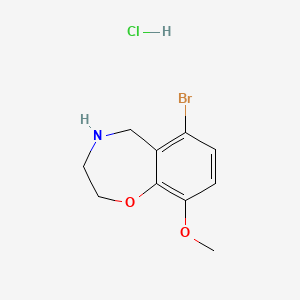
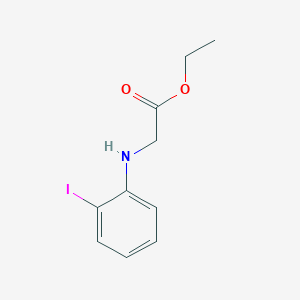
![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13492567.png)

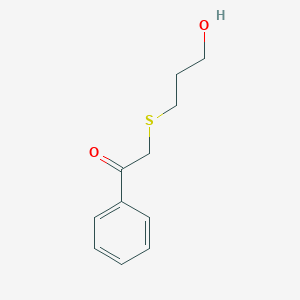
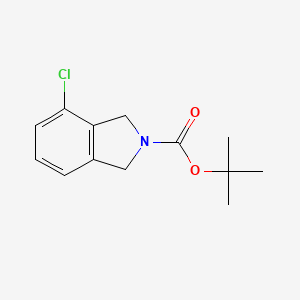
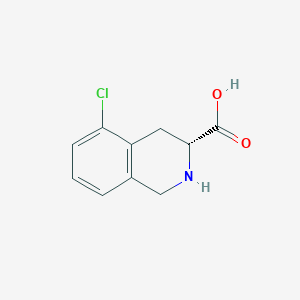
![Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)
